N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 3-phenylpropanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: The compound can be studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide
Uniqueness
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may contain different heterocyclic rings or substituents.
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and an amide functional group. Its molecular formula is C19H20FN2OS, with a molecular weight of approximately 348.44 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by increasing lipophilicity and altering electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound could interact with receptors that play a role in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial properties . For instance, compounds containing thiazole rings have shown effectiveness against various bacterial strains and fungi, including Candida albicans and Candida parapsilosis .
Anticancer Activity
Studies have demonstrated that thiazole derivatives can induce cytotoxic effects in cancer cell lines. The cytotoxicity analysis against NIH/3T3 cell lines showed promising results with IC50 values indicating effective concentrations for inducing cell death .
Compound | Cell Line | IC50 (μM) |
---|---|---|
2d | NIH/3T3 | 148.26 |
2e | NIH/3T3 | 187.66 |
These values suggest that the compound has a selective action against cancer cells with minimal toxicity to normal cells.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays measuring its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro studies have shown that certain derivatives can significantly reduce inflammation markers .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazole derivatives, including this compound, and evaluated their biological activities using standardized protocols for antimicrobial and anticancer assays .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that the presence of electronegative substituents like fluorine enhances biological activity due to increased electron density on the aromatic rings, which facilitates better interactions with biological targets .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes such as CYP51, which is crucial for antifungal activity. The results indicated favorable interactions that support its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-17-8-4-7-16(13-17)20-23-18(14-25-20)11-12-22-19(24)10-9-15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNDHBNLOMUUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.